molecular formula C15H17N7O B14934412 N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide

Cat. No.: B14934412
M. Wt: 311.34 g/mol
InChI Key: WYLUDPLLCGJAIT-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. This benzamide derivative features a synthetically versatile molecular framework that incorporates both a pyrazole and a tetrazole ring, a structural motif found in compounds investigated for various biological activities. Tetrazole-containing benzamides are frequently explored as key scaffolds in the development of novel therapeutics, and similar structures have been studied as potential antagonists for neurological targets such as orexin receptors, which are G protein-coupled receptors implicated in sleep-wake regulation and reward systems . The presence of the tetrazole group is of particular note, as it is often used as a bioisostere for carboxylic acids, which can improve metabolic stability and bioavailability in drug candidates . This compound is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C15H17N7O

Molecular Weight

311.34 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-4-(2-propan-2-yltetrazol-5-yl)benzamide

InChI

InChI=1S/C15H17N7O/c1-10(2)22-19-14(18-20-22)11-4-6-12(7-5-11)15(23)17-13-8-16-21(3)9-13/h4-10H,1-3H3,(H,17,23)

InChI Key

WYLUDPLLCGJAIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=CN(N=C3)C

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via Huisgen Cycloaddition

The nitrile group in 4-cyanobenzoic acid undergoes a 1,3-dipolar cycloaddition with sodium azide (NaN₃) in the presence of a zinc bromide (ZnBr₂) catalyst. Reaction conditions:

  • Solvent : Dimethylformamide (DMF)
  • Temperature : 110°C, 12 hours
  • Yield : 78% (4-(1H-tetrazol-5-yl)benzoic acid)

Mechanistic Insight :
$$ \text{4-CN-C₆H₄-COOH} + \text{NaN₃} \xrightarrow{\text{ZnBr₂}} \text{4-(1H-tetrazol-5-yl)benzoic acid} $$
Regioselectivity favors the 1H-tetrazole tautomer, necessitating subsequent alkylation for 2H-isomer formation.

Alkylation with Isopropyl Bromide

The 1H-tetrazole is alkylated using isopropyl bromide (2-bromopropane) under basic conditions:

  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Acetonitrile
  • Temperature : 60°C, 6 hours
  • Yield : 85% (4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid)

Key Characterization :

  • ¹H NMR (DMSO-d₆) : δ 1.52 (d, 6H, CH(CH₃)₂), 5.12 (septet, 1H, CH), 8.12–8.24 (m, 4H, Ar-H).
  • FTIR : 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (tetrazole C=N).

Synthesis of 1-Methyl-1H-pyrazol-4-amine

Pyrazole Cyclocondensation

Hydrazine hydrate reacts with ethyl acetoacetate in ethanol under reflux to form 3-methyl-1H-pyrazol-5-ol:

  • Conditions : 12-hour reflux, 70% yield.
  • Methylation : Treatment with methyl iodide (CH₃I) in DMF using NaH as base yields 1-methyl-3-methyl-1H-pyrazol-5-ol (85% yield).

Nitration and Reduction

Nitration with fuming HNO₃/H₂SO₄ introduces a nitro group at the 4-position, followed by catalytic hydrogenation (H₂/Pd-C) to yield 1-methyl-1H-pyrazol-4-amine:

  • Total Yield : 62% over two steps.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 3.92 (s, 3H, N-CH₃), 6.45 (s, 1H, pyrazole-H), 7.21 (s, 2H, NH₂).

Amide Coupling Reaction

Activation of Benzoic Acid

4-[2-(Propan-2-yl)-2H-tetrazol-5-yl]benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂):

  • Conditions : Reflux in SOCl₂ for 3 hours, 95% conversion.

Coupling with 1-Methyl-1H-pyrazol-4-amine

The acyl chloride reacts with 1-methyl-1H-pyrazol-4-amine in dichloromethane (DCM) with triethylamine (Et₃N) as base:

  • Molar Ratio : 1:1.2 (acyl chloride:amine)
  • Temperature : 0°C to room temperature, 4 hours
  • Yield : 88%

Optimization Note : Microwave-assisted coupling (350W, 105°C, 15 minutes) improves yield to 92%.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time
Conventional Alkylation 60°C, 6h 85 6h
Microwave Alkylation 105°C, 15min 92 15min
Traditional Amide Coupling 4h, RT 88 4h
Microwave Coupling 15min, 105°C 92 15min

Microwave irradiation significantly enhances reaction efficiency, reducing time by >90% while improving yields.

Challenges and Solutions

Regioselectivity in Tetrazole Formation

The Huisgen cycloaddition predominantly yields the 1H-tetrazole tautomer. Alkylation with isopropyl bromide shifts tautomerism to the 2H-form, confirmed by ¹H NMR (δ 5.12 septet).

Purification of Hydrophilic Intermediates

Reverse-phase chromatography (C18 column, MeOH/H₂O) effectively isolates 4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzoic acid.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new substituents on the benzamide or heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a probe or ligand in biochemical assays and studies.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Use in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide would depend on its specific biological target and application. Generally, such compounds may interact with enzymes, receptors, or other biomolecules, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies, including binding assays, cellular assays, and computational modeling.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and hypothesized impacts:

Compound Name/Reference Key Substituents/Functional Groups Structural Impact
Target Compound Tetrazole, methyl-pyrazole, isopropyl Enhanced H-bonding (tetrazole), metabolic stability (pyrazole), steric hindrance
, Entry 13 Cyanomethoxy group Increased polarity; potential solubility challenges
, Entries 14–17 Allyloxy, methoxy, ethoxy, propoxy Variable lipophilicity; electron-donating effects may alter reactivity
Thiazole, ether-linked phenyl groups Antimicrobial activity (observed); sulfur in thiazole alters electronic profile
Indole, tetrazole Larger aromatic system (indole) may improve binding affinity but reduce solubility

Key Observations :

  • The tetrazole in the target compound offers stronger hydrogen-bonding capacity compared to ether-linked groups in .
  • Replacing thiazole () with tetrazole may shift biological targets due to differences in electronic properties and steric demands .

Pharmacological and Electronic Properties

Pharmacological Activity
  • Compounds : Exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) and fungi .
  • Target Compound: Hypothesized to target non-microbial pathways (e.g., cardiovascular or inflammatory systems) due to tetrazole’s role in angiotensin II receptor antagonists .
Electronic and Noncovalent Interactions

Using Multiwfn () and noncovalent interaction analysis ():

  • Tetrazole vs.
  • Indole vs. Pyrazole : Indole’s NH group () enables stronger π-π stacking but may reduce metabolic stability compared to methyl-pyrazole .

Biological Activity

N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyrazole ring, a tetrazole moiety, and a benzamide structure. The presence of these heterocycles contributes to its diverse biological activities.

Molecular Formula

  • Molecular Formula : C13_{13}H16_{16}N6_{6}
  • Molecular Weight : 256.31 g/mol

Antimicrobial Activity

Research indicates that compounds containing tetrazole and pyrazole moieties exhibit notable antimicrobial properties. A study highlighted the effectiveness of similar compounds against various pathogenic bacteria, showing lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ciprofloxacin and tetracycline .

Antitumor Properties

The compound has shown promising results in inhibiting cancer cell lines. In vitro studies demonstrated that derivatives with similar structures inhibited the secretion of nitrogen oxide in RAW264.7 cancer cells, suggesting potential antitumor activity .

The mechanism of action for compounds like this compound often involves interference with cellular signaling pathways or direct interaction with microbial cell structures, leading to cell death or growth inhibition .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole-tetrazole hybrids. The compound was tested against strains of Candida albicans and exhibited significant antifungal activity, with results indicating effective inhibition at low concentrations .

Study 2: Antitumor Activity

In another research effort, derivatives of the compound were tested against several cancer cell lines, including breast and colon cancer models. The results showed a dose-dependent inhibition of cell proliferation, with IC50_{50} values in the micromolar range, indicating strong antitumor potential .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound Antimicrobial Activity (MIC µg/mL) Antitumor Activity (IC50_{50} µM) Mechanism
Compound A105Cell cycle arrest
Compound B158Apoptosis induction
N-(1-methyl...)53Inhibition of NO secretion

Q & A

Basic: What are the standard synthetic routes for preparing N-(1-methyl-1H-pyrazol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization or nucleophilic substitution. For example:

  • Cyclization : Similar benzamide-tetrazole hybrids are synthesized using phosphorous oxychloride (POCl₃) as a cyclizing agent at 120°C, as seen in tetrazole-oxadiazole derivatives .
  • Coupling Reactions : Electrophilic substitution (e.g., using 4-(chloromethyl)-N-substituted benzamides with tetrazole precursors in acetonitrile/K₂CO₃) is effective for introducing aromatic tetrazole moieties .
    Optimization : Adjusting solvent polarity (e.g., acetonitrile vs. DMF), catalyst loading (e.g., K₂CO₃ stoichiometry), and reaction time (monitored via TLC) improves yield .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structural integrity?

  • IR Spectroscopy : Confirms amide C=O (~1650–1680 cm⁻¹) and tetrazole C=N (~1450–1550 cm⁻¹) stretches .
  • NMR : ¹H/¹³C NMR identifies methyl groups (δ 1.4–1.6 ppm for isopropyl), pyrazole protons (δ 7.0–8.0 ppm), and benzamide aromatic signals .
  • Elemental Analysis : Validates stoichiometry (e.g., C%: 55.2 vs. theoretical 55.6) to detect impurities .

Advanced: How can regiochemical outcomes (e.g., 1H- vs. 2H-tetrazole isomerism) be controlled during synthesis?

Tetrazole isomerism is influenced by substituent electronic effects and reaction pH. For example:

  • Acidic Conditions : Favor 1H-tetrazole formation via protonation of the tetrazole ring .
  • Bulky Substituents : Steric hindrance at the 1-position (e.g., isopropyl in this compound) stabilizes the 2H-tetrazole tautomer .
    Method : Use DFT calculations (e.g., Gaussian) to predict tautomeric stability or employ X-ray crystallography for unambiguous confirmation .

Advanced: What computational strategies are recommended to study noncovalent interactions influencing bioactivity?

  • Multiwfn Software : Analyzes electron localization function (ELF) and electrostatic potential (ESP) to map hydrogen bonds and van der Waals interactions .
  • NCI Analysis : Visualizes noncovalent interaction regions (e.g., π-π stacking between benzamide and tetrazole) using reduced density gradient (RDG) plots .
    Application : Predict binding affinity to biological targets (e.g., enzymes) by correlating interaction surfaces with docking scores .

Advanced: How can structure-activity relationship (SAR) studies be designed to identify key pharmacophoric groups?

  • Substituent Variation : Modify the pyrazole’s methyl group or tetrazole’s isopropyl moiety to assess bioactivity changes (e.g., solubility, binding) .
  • Bioisosteric Replacement : Replace tetrazole with carboxylate or sulfonamide groups to evaluate potency retention .
    Validation : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) to link structural features to activity .

Advanced: What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic Effects : Use variable-temperature NMR to detect conformational exchange broadening in flexible groups (e.g., isopropyl) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry or stereochemistry .
  • 2D NMR : HSQC and HMBC correlations clarify connectivity in crowded aromatic regions .

Advanced: How do solvent polarity and temperature influence reaction kinetics and byproduct formation?

  • Polar Solvents : Acetonitrile accelerates nucleophilic substitutions (e.g., benzamide coupling) but may increase side reactions (e.g., hydrolysis) .
  • Low Temperatures : Reduce thermal degradation of tetrazole rings (e.g., <80°C for acid-sensitive intermediates) .
    Case Study : Optimize POCl₃-mediated cyclization at 120°C in anhydrous conditions to minimize esterification byproducts .

Advanced: What strategies mitigate poor aqueous solubility in biological assays?

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) for in vitro testing to maintain solubility without denaturing proteins .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzamide moiety to enhance hydrophilicity .
    Analysis : Measure logP values (e.g., using HPLC) to correlate solubility with structural modifications .

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